molecular formula C13H18N2O5 B599570 Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate CAS No. 175965-50-1

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate

Cat. No. B599570
M. Wt: 282.296
InChI Key: ICVQPQJUWCXJBB-UHFFFAOYSA-N
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Description

“Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate” is a complex organic compound. It belongs to the class of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate” involves the use of tert-butyloxycarbonyl-protected amino acids . The synthesis process involves the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate” is complex. It contains a tert-butoxycarbonyl group, an amino group, and a methoxyisonicotinate group . The exact molecular weight and other structural details may vary depending on the specific compound and its derivatives.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate” are complex and can involve multiple reactive groups . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate” can vary. For example, a similar compound, methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate, has a molecular weight of 203.24 and is a liquid at room temperature .

properties

IUPAC Name

methyl 2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-9-8(11(16)19-5)6-7-14-10(9)18-4/h6-7H,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVQPQJUWCXJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855660
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate

CAS RN

175965-50-1
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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